{Spiro[4.5]decan-1-yl}methanol
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Overview
Description
{Spiro[45]decan-1-yl}methanol is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[4.5]decan-1-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization to introduce the methanol group. One common method involves the use of radical chemistry, where a carbohydrate skeleton is fused with a spiro-heterocycle . Another approach is the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal structures .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would typically include large-scale radical reactions or stereoselective synthesis processes.
Chemical Reactions Analysis
Types of Reactions
{Spiro[4.5]decan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or hydrocarbons.
Scientific Research Applications
{Spiro[4.5]decan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of {Spiro[4.5]decan-1-yl}methanol involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and inhibiting its activity . This inhibition can mimic hypoxic conditions, leading to the stabilization of hypoxia-inducible factors and subsequent upregulation of target genes involved in erythropoiesis and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decanone: Shares the spirocyclic core but lacks the methanol group.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiropentadiene: A highly strained spirocyclic compound with different ring sizes.
Uniqueness
{Spiro[4.5]decan-1-yl}methanol is unique due to its specific spirocyclic structure combined with the methanol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
spiro[4.5]decan-4-ylmethanol |
InChI |
InChI=1S/C11H20O/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10,12H,1-9H2 |
InChI Key |
PEBXLGHNYDWHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2CO |
Origin of Product |
United States |
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